6-Cyclohexylpyrazolo[1,5-a]pyrimidine

HCV NS5B Polymerase Inhibitor Scaffold Optimization

6-Cyclohexylpyrazolo[1,5-a]pyrimidine (CAS 90253-55-7) is a critical heterocyclic building block for HCV NS5B polymerase inhibitor programs. Its 6-cyclohexyl substituent is a validated pharmacophore: SAR data show that replacement with phenyl or methyl groups abolishes target engagement, rendering the scaffold inactive. This compound serves as the non-negotiable core for focused library synthesis, enabling systematic C-3 and C-7 derivatization to achieve low nanomolar potency. Use this scaffold as a reference compound for allosteric binding site studies.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 90253-55-7
Cat. No. B14349446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexylpyrazolo[1,5-a]pyrimidine
CAS90253-55-7
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C12H15N3/c1-2-4-10(5-3-1)11-8-13-12-6-7-14-15(12)9-11/h6-10H,1-5H2
InChIKeyUGEAZXCPYXLROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclohexylpyrazolo[1,5-a]pyrimidine CAS 90253-55-7: Core Scaffold for HCV Polymerase Inhibitor Procurement


6-Cyclohexylpyrazolo[1,5-a]pyrimidine (CAS 90253-55-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family. This scaffold serves as a critical synthetic intermediate for constructing potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), a clinically validated antiviral target [1]. The defining structural feature is the cyclohexyl substituent at the 6-position of the fused ring system, a moiety that structure-activity relationship (SAR) studies have identified as a stringent pharmacophoric requirement for achieving low nanomolar biochemical potency in this inhibitor class [1].

Why 6-Cyclohexylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by a Generic 6-Aryl or 6-Alkyl Analog


Procurement specifications for the pyrazolo[1,5-a]pyrimidine scaffold cannot be fulfilled by simple substitution of the 6-cyclohexyl group with readily available alternatives such as 6-phenyl, 6-methyl, or unsubstituted analogs. Quantitative biochemical SAR data demonstrates an exceptionally high sensitivity to the nature of the hydrophobic moiety at this position. Replacing the cyclohexyl group with a phenyl or smaller acyclic group results in a catastrophic loss of target engagement, with compounds becoming completely inactive or exhibiting only micromolar potency, thus rendering them worthless as starting points for further optimization in an NS5B polymerase inhibitor program [1].

Quantitative Evidence for Selecting 6-Cyclohexylpyrazolo[1,5-a]pyrimidine (CAS 90253-55-7) Over Key Analogs


Direct Biochemical Potency Comparison: Cyclohexyl Derivative vs. Phenyl Analog in HCV NS5B Polymerase Assay

When incorporated into a core inhibitor (benzyloxy-tetrazole series), the 6-cyclohexyl scaffold delivered an IC50 of 0.45 µM against the HCV NS5B polymerase. In a direct head-to-head comparison within a congeneric series, substituting the cyclohexyl group with a phenyl ring resulted in a compound that was completely not active (na) in the same assay up to the highest concentration tested [1]. This represents a total loss of measurable biochemical activity, underscoring that the cyclohexyl group is not merely a preferred substituent but a functional prerequisite for target engagement.

HCV NS5B Polymerase Inhibitor Scaffold Optimization

SAR Activity Cliff: Effect of Replacing Cyclohexyl with Smaller Acyclic or Heterocyclic Groups

Further exploration of the cyclohexyl position reveals a classic medicinal chemistry activity cliff. Modifying the cyclohexyl group to a smaller acyclic alkyl chain, a pyran ring, or a thiopyran ring uniformly produced compounds with dramatically reduced potency, exhibiting only micromolar biochemical activities or no activity at all, in contrast to the sub-micromolar activity of the cyclohexyl-bearing analog [1]. This pattern confirms that the cyclohexyl group's specific size, shape, and lipophilicity are essential, and minor structural changes are not tolerated.

Structure-Activity Relationship Activity Cliff HCV

Physicochemical and Structural Differentiation: Calculated logP and Conformational Profile

6-Cyclohexylpyrazolo[1,5-a]pyrimidine (MW 201.27 g/mol) possesses a calculated logP advantage over its 6-phenyl counterpart. The cyclohexyl group contributes an aliphatic, non-aromatic hydrophobic surface that promotes distinct binding interactions with the lipophilic pocket of the NS5B polymerase, as opposed to the planar, π-stacking interactions of a phenyl ring. The cyclohexyl group's chair conformation introduces greater three-dimensionality (Fsp3 character), a property often associated with improved solubility and reduced promiscuity compared to flat aromatic rings. This is validated by the co-crystal structure overlay of related inhibitors (e.g., compound 16f) which shows the cyclohexyl group making optimal van der Waals contacts within the finger-loop binding site of the enzyme [1].

Physicochemical Properties logP Drug Design

High-Value Application Scenarios for Procured 6-Cyclohexylpyrazolo[1,5-a]pyrimidine


Lead Optimization of NS5B Polymerase Inhibitors for Antiviral Drug Discovery

Use this scaffold as the validated core for generating focused compound libraries aimed at optimizing potency against HCV NS5B polymerase. As demonstrated by Popovici-Muller et al., the 6-cyclohexyl group is a non-negotiable anchor for binding to the enzyme's finger-loop pocket [1]. Further derivatization at the C-3 (carboxylic acid or tetrazole isostere) and C-7 positions can yield analogs with low nanomolar biochemical activity, such as compound 14h (IC50 = 90 nM) and compound 4 (IC50 = 12.5 µM, which was improved to 0.45 µM with optimization) [1].

Medicinal Chemistry SAR Exploration of the Hydrophobic Pocket in NS5B and Beyond

Employ this scaffold as a reference compound in SAR studies aimed at understanding the topological and lipophilic requirements of the NS5B allosteric binding site. The availability of a defined scaffold with a robust potency benchmark (0.45 µM) allows for systematic variation of other substituents while keeping the critical cyclohexyl group fixed [1]. This approach was successfully used to identify tetrazole as a carboxylic acid bioisostere and to explore distal hydrophobe connectivity, resulting in the discovery of equipotent phenoxy-linked analogs [1].

Chemical Biology Probe for Kinase Selectivity and Off-Target Profiling

Leverage the unique aliphatic nature and binding mode of the cyclohexyl scaffold to develop selective chemical probes. The co-crystal structure of compound 16f reveals specific hydrogen bonds to Arg-503 and a salt bridge to Lys-491, interactions that are not easily replicated by flat aromatic scaffolds [1]. This compound, or its analogs, can serve as a starting point for creating tool molecules with a favorable off-target profile, particularly against kinases, due to the reduced aromatic character of the core.

Quote Request

Request a Quote for 6-Cyclohexylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.